

# Spectroscopic Profile of 5-Undecene, 4-methyl-: A Technical Guide

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## Compound of Interest

Compound Name: 5-Undecene, 4-methyl-

Cat. No.: B15162418

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## Abstract

This technical guide provides a detailed overview of the predicted spectroscopic data for the organic compound **5-Undecene, 4-methyl-** (CAS No. 143185-91-5). Due to the limited availability of direct experimental spectra for this specific molecule, this document synthesizes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established spectroscopic principles and data from analogous structures. This guide also outlines standardized experimental protocols for the acquisition of such data, intended to serve as a practical reference for researchers in organic synthesis, natural product chemistry, and drug development.

## Introduction

**5-Undecene, 4-methyl-**, with the molecular formula  $C_{12}H_{24}$ , is an unsaturated hydrocarbon.<sup>[1]</sup> Its structure, featuring a methyl branch near a double bond, presents a unique spectroscopic fingerprint. Understanding the NMR, IR, and MS characteristics of this molecule is crucial for its identification, characterization, and quality control in various research and development applications. This document aims to provide a predictive yet comprehensive spectroscopic profile to aid in these endeavors.

## Predicted Spectroscopic Data

The following sections and tables summarize the predicted spectroscopic data for **5-Undecene, 4-methyl-**. These predictions are derived from the analysis of its chemical structure, comparison with isomers, and established spectroscopic databases.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts are presented below. Chemical shifts ( $\delta$ ) are reported in parts per million (ppm).

Table 1: Predicted <sup>1</sup>H NMR Data for **5-Undecene, 4-methyl-**

Protons	Chemical Shift (ppm)	Multiplicity	Integration
Olefinic H	~5.2 - 5.5	Multiplet	2H
Methine H (C4)	~2.0 - 2.3	Multiplet	1H
Allylic CH <sub>2</sub>	~1.9 - 2.1	Multiplet	2H
CH <sub>2</sub> Groups	~1.2 - 1.4	Multiplet	10H
Methyl H (C4-CH <sub>3</sub> )	~0.9 - 1.1	Doublet	3H
Terminal CH <sub>3</sub>	~0.8 - 1.0	Triplet	6H

Table 2: Predicted <sup>13</sup>C NMR Data for **5-Undecene, 4-methyl-**

Carbon	Chemical Shift (ppm)
Olefinic C	~125 - 135
Methine C (C4)	~35 - 45
Allylic C	~30 - 35
Aliphatic CH <sub>2</sub>	~20 - 40
Methyl C (C4-CH <sub>3</sub> )	~15 - 25
Terminal CH <sub>3</sub>	~10 - 15

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted key IR absorption bands for **5-Undecene, 4-methyl-** are listed below.

Table 3: Predicted IR Absorption Bands for **5-Undecene, 4-methyl-**

Wavenumber (cm <sup>-1</sup> )	Bond Vibration	Intensity
~3000 - 3100	C-H stretch (alkene)	Medium
~2850 - 3000	C-H stretch (alkane)	Strong
~1640 - 1680	C=C stretch	Medium to Weak
~1450 - 1470	C-H bend (alkane)	Medium
~1370 - 1380	C-H bend (methyl)	Medium
~675 - 1000	=C-H bend (alkene)	Medium to Strong

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted mass spectrum of **5-Undecene, 4-methyl-** would show a molecular ion peak and several fragment ions.

Table 4: Predicted Mass Spectrometry Data for **5-Undecene, 4-methyl-**

m/z	Interpretation	Relative Abundance
168	Molecular Ion $[M]^+$	Low to Medium
153	$[M - CH_3]^+$	Low
139	$[M - C_2H_5]^+$	Low
125	$[M - C_3H_7]^+$	Medium
111	$[M - C_4H_9]^+$	Medium
97	$[M - C_5H_{11}]^+$	Medium
83	$[C_6H_{11}]^+$	High
69	$[C_5H_9]^+$	High
55	$[C_4H_7]^+$	High
41	$[C_3H_5]^+$	High

## Experimental Protocols

The following are detailed methodologies for the key experiments cited. These are generalized protocols and may require optimization based on the specific instrumentation and sample characteristics.

### NMR Spectroscopy

Objective: To obtain  $^1H$  and  $^{13}C$  NMR spectra of liquid **5-Undecene, 4-methyl-**.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g.,  $CDCl_3$ ) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- $^1H$  NMR Acquisition:

- Tune and shim the spectrometer to optimize the magnetic field homogeneity.
- Acquire the spectrum using a standard pulse sequence (e.g., a single 90° pulse).
- Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
- Use an appropriate number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
- $^{13}\text{C}$  NMR Acquisition:
  - Switch the probe to the  $^{13}\text{C}$  frequency.
  - Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon.
  - Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).
  - A larger number of scans will be required due to the low natural abundance of  $^{13}\text{C}$  (typically several hundred to thousands of scans).
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the  $^1\text{H}$  NMR spectrum and reference the chemical shifts to TMS.

## Attenuated Total Reflectance (ATR) IR Spectroscopy

Objective: To obtain the infrared spectrum of liquid **5-Undecene, 4-methyl-**.

Methodology:

- Background Scan: Clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.[\[2\]](#) This will be subtracted from the sample spectrum.

- Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal, ensuring complete coverage.[2]
- Spectrum Acquisition: Acquire the sample spectrum over the desired range (e.g., 4000-400  $\text{cm}^{-1}$ ). Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
- Data Processing: The software will automatically subtract the background spectrum. Perform baseline correction if necessary. Identify and label the significant absorption peaks.
- Cleaning: Thoroughly clean the ATR crystal with a suitable solvent after analysis.[2]

## Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of **5-Undecene, 4-methyl-**.

Methodology:

- Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.
- Instrumentation: Use a GC system coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer).
- GC Conditions:
  - Column: Use a non-polar capillary column (e.g., DB-5ms).
  - Injector: Set the injector temperature to a value that ensures rapid volatilization without thermal decomposition (e.g., 250 °C).
  - Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min) to separate the components of the sample.
  - Carrier Gas: Use an inert gas, typically helium, at a constant flow rate.
- MS Conditions:

- Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.[\[3\]](#)
- Mass Range: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-500).
- Solvent Delay: Include a solvent delay to prevent the high concentration of the solvent from saturating the detector.

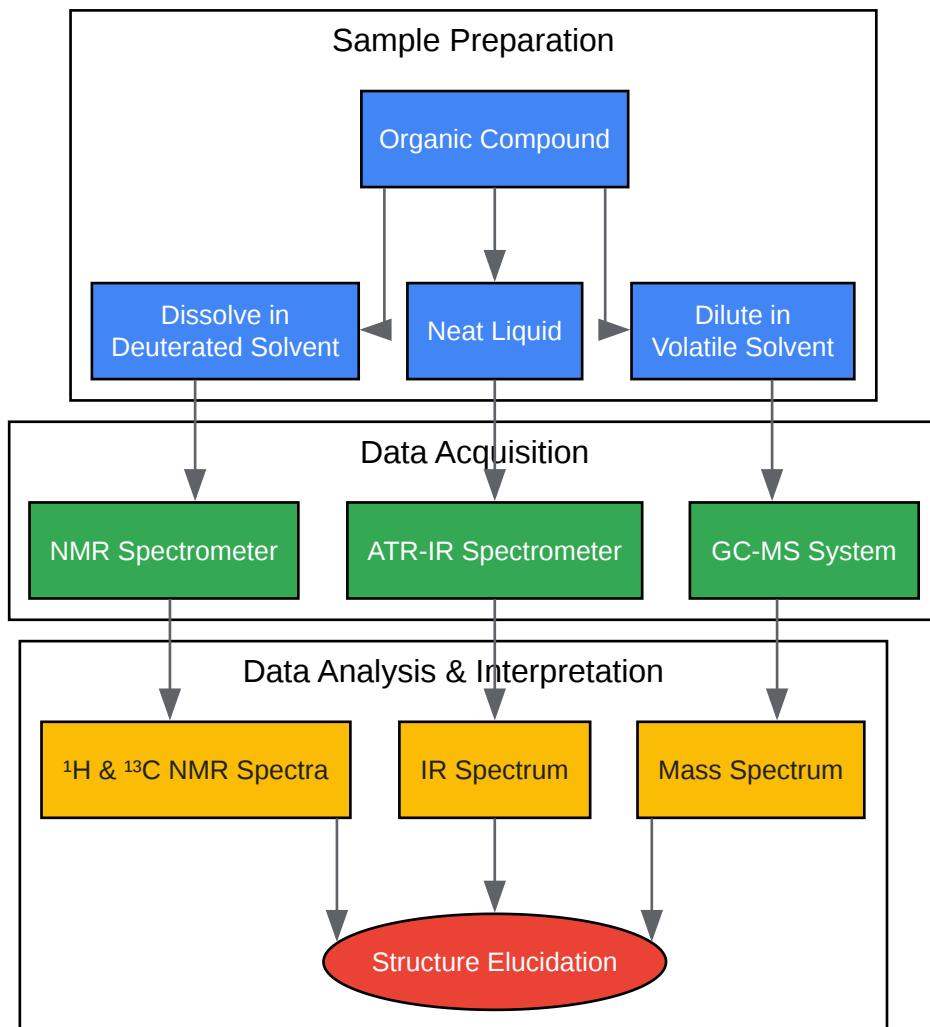
- Data Analysis:
  - Analyze the total ion chromatogram (TIC) to identify the peak corresponding to the compound of interest.
  - Extract the mass spectrum for that peak.
  - Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure. Comparison with spectral libraries can aid in identification.

## Visualizations

### Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound.

## General Workflow for Spectroscopic Analysis

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Caption: A flowchart illustrating the general steps involved in the spectroscopic analysis of an organic compound.

## Conclusion

This technical guide provides a foundational spectroscopic profile for **5-Undecene, 4-methyl-**, based on predictive methods. The tabulated data for NMR, IR, and MS, along with the detailed experimental protocols, offer a valuable resource for researchers. While these predicted spectra await experimental verification, they serve as a robust starting point for the identification and characterization of this compound and its related structures. The provided

workflow visualization further clarifies the logical progression of spectroscopic analysis in a laboratory setting.

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## References

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